2-Methyl-6-propyldodecane
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Overview
Description
2-Methyl-6-propyldodecane is a hydrocarbon compound with the molecular formula C16H34. It is a colorless liquid with a distinct odor and is primarily used as an industrial solvent. This compound is part of the alkane family, characterized by single bonds between carbon atoms, making it relatively stable and non-reactive under standard conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-6-propyldodecane can be synthesized through the oxidation of alkanes or the addition reaction of alkenes. The synthetic route typically involves the following steps:
Oxidation of Alkanes: This method involves the controlled oxidation of a suitable alkane precursor under specific conditions to introduce the desired functional groups.
Addition Reaction of Alkenes: This method involves the addition of propyl groups to a dodecane backbone using catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction and refinement of natural petroleum. The compound is isolated through fractional distillation and further purified to achieve the desired chemical properties .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-propyldodecane primarily undergoes the following types of reactions:
Oxidation: This reaction involves the addition of oxygen to the compound, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often resulting in the formation of simpler hydrocarbons.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, such as halogens
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Common reagents include halogens (Cl2, Br2) and Lewis acids (AlCl3) under controlled conditions
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated hydrocarbons
Scientific Research Applications
2-Methyl-6-propyldodecane has various applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry due to its stability and non-reactive nature.
Biology: Employed in the study of lipid membranes and as a model compound for understanding hydrocarbon interactions in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a carrier for hydrophobic drugs.
Industry: Widely used as a solvent in the production of paints, adhesives, and coatings
Mechanism of Action
The mechanism of action of 2-Methyl-6-propyldodecane primarily involves its interaction with lipid membranes and hydrophobic environments. The compound’s non-polar nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, including drug delivery and membrane studies .
Comparison with Similar Compounds
Similar Compounds
Dodecane: A straight-chain alkane with similar solvent properties but lacks the branched structure of 2-Methyl-6-propyldodecane.
Hexadecane: A longer-chain alkane with higher boiling and melting points, used in similar industrial applications.
2-Methylpentane: A shorter-chain branched alkane with different physical properties and applications .
Uniqueness
This compound’s unique branched structure provides distinct physical and chemical properties, such as lower boiling and melting points compared to straight-chain alkanes. This makes it particularly useful in applications requiring specific solvent characteristics .
Properties
CAS No. |
55045-08-4 |
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Molecular Formula |
C16H34 |
Molecular Weight |
226.44 g/mol |
IUPAC Name |
2-methyl-6-propyldodecane |
InChI |
InChI=1S/C16H34/c1-5-7-8-9-13-16(11-6-2)14-10-12-15(3)4/h15-16H,5-14H2,1-4H3 |
InChI Key |
IRPVTCCKIFKMEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC)CCCC(C)C |
Origin of Product |
United States |
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